molecular formula C20H17F2N3O2 B5381471 [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone

Cat. No.: B5381471
M. Wt: 369.4 g/mol
InChI Key: QIXPPFPKGLIBTA-UHFFFAOYSA-N
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Description

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone is a complex organic compound that features a pyrazole ring, a fluorophenyl group, and an azetidine moiety

Properties

IUPAC Name

[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-14-6-4-13(5-7-14)19-8-9-25(19)20(26)18-11-16(23-24-18)12-27-17-3-1-2-15(22)10-17/h1-7,10-11,19H,8-9,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXPPFPKGLIBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=NNC(=C3)COC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group on the pyrazole ring.

    Formation of the azetidine ring: This can be synthesized through the cyclization of a suitable amine precursor with a halogenated compound.

    Coupling of the pyrazole and azetidine moieties: This final step involves the formation of a carbonyl linkage between the two rings, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its fluorinated groups make it particularly useful in fluorine-19 NMR spectroscopy.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through hydrophobic interactions, while the pyrazole and azetidine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-chlorophenyl)azetidin-1-yl]methanone: Similar structure but with chlorine atoms instead of fluorine.

    [5-[(3-methylphenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-methylphenyl)azetidin-1-yl]methanone: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in [5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-[2-(4-fluorophenyl)azetidin-1-yl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.

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